
(S)-(-)-Nicotine-d4
Vue d'ensemble
Description
(S)-(-)-Nicotine-d4 is a deuterium-labeled isotopologue of nicotine, where four hydrogen atoms are replaced with deuterium (²H or D). This compound retains the stereochemical configuration of natural (S)-nicotine, the biologically active enantiomer that binds to nicotinic acetylcholine receptors . The deuterium substitution enhances its utility in mass spectrometry (MS)-based assays by introducing a distinct mass shift, enabling precise tracking in metabolic and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes to (S)-(-)-Nicotine-d4
Key Intermediate: 5-Bromomyosmine
The synthesis begins with 5-bromomyosmine, a brominated derivative of myosmine, which provides a reactive site for deuterium incorporation . Myosmine, a nicotine analog lacking the N-methyl group, undergoes bromination at the 5-position of the pyridine ring. This intermediate’s bromine atom facilitates subsequent base-catalyzed hydrogen-deuterium (H/D) exchange while preserving the pyrrolidine ring’s stereochemistry.
Base-Catalyzed Deuterium Exchange
Deuteration at the 3′,3′-positions of the pyrrolidine ring is achieved through base-catalyzed exchange using deuterium oxide (D2O) . Under alkaline conditions (typically pH >10), the α-hydrogens adjacent to the nitrogen in the pyrrolidine ring undergo exchange due to their acidity (pKa ~10-11). The reaction proceeds at elevated temperatures (70–90°C) for 24–48 hours, achieving >99% deuterium incorporation . This step’s efficiency is critical, as incomplete exchange compromises the isotopic purity required for quantitative mass spectrometry .
Reaction Conditions
Parameter | Value |
---|---|
Catalyst | Sodium hydroxide (1M) |
Solvent | Deuterium oxide |
Temperature | 80°C |
Duration | 36 hours |
Deuterium Incorporation | >99% |
Reduction to Racemic 5-Bromonornicotine-d2
The deuterated intermediate, 5-bromomyosmine-3′,3′-d2, is reduced to racemic 5-bromonornicotine-d2 using sodium borohydride (NaBH4) in methanol . The borohydride selectively reduces the imine bond while retaining the pyrrolidine ring’s deuterium labels. This step yields a 1:1 mixture of (R)- and (S)-enantiomers, necessitating chiral resolution.
Chiral Resolution of 5-Bromonornicotine-d2
Diastereomeric Salt Formation
The racemic mixture is resolved via diastereomeric salt formation using a chiral resolving agent such as (R)- or (S)-mandelic acid . The enantiomers form distinct crystalline salts with differing solubilities, enabling separation by fractional crystallization. After isolation, the free base is regenerated using aqueous sodium hydroxide.
Catalytic Reductive Debromination
The resolved (S)-5-bromonornicotine-d2 undergoes reductive debromination with hydrogen gas (H2) over a palladium catalyst (Pd/C) in ethanol . This step removes the bromine atom while retaining the pyrrolidine ring’s stereochemistry and deuterium labels, yielding (S)-nornicotine-3′,3′-d2.
Debromination Parameters
Reductive Methylation to this compound
N-Methylation with Formaldehyde
(S)-Nornicotine-3′,3′-d2 is converted to this compound via reductive methylation. Formaldehyde serves as the methylating agent, and sodium borohydride (NaBH4) facilitates the reduction of the imine intermediate . The reaction proceeds in methanol at 0–5°C to minimize side reactions.
Methylation Conditions
Parameter | Value |
---|---|
Methylating Agent | Formaldehyde (37% w/w) |
Reducing Agent | NaBH4 |
Solvent | Methanol |
Temperature | 0–5°C |
Yield | 75–80% |
Purification by Chromatography
Crude this compound is purified via silica gel chromatography using a dichloromethane/methanol gradient (95:5 to 90:10 v/v) . Final purity (>99%) is confirmed by chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Analytical Characterization
Mass Spectrometric Verification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirms deuterium incorporation and chiral purity. The molecular ion [M+H]+ for this compound appears at m/z 167.15, with characteristic fragments at m/z 121.05 and 134.05 .
Chiral HPLC Analysis
Chiral stationary phases (e.g., Chiralpak AD-H) resolve this compound from its (R)-enantiomer. Mobile phases comprising hexane/ethanol/diethylamine (90:10:0.1 v/v) achieve baseline separation (α = 1.25) .
Applications in Isotope Dilution Assays
This compound’s isotopic stability and chiral purity make it indispensable in quantifying nicotine in biological matrices. For example, supported liquid extraction (SLE) coupled with LC-MS/MS achieves lower limits of quantification (LLOQ) of 3.6 pg/mg in hair and 0.2 pg/mg in brain tissue .
Challenges and Optimizations
Scalability and Cost
The multi-step synthesis and chiral resolution contribute to high production costs. Recent advances in continuous-flow hydrogenation and enzymatic resolution may improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-(-)-Nicotine-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
- **Reduction
Oxidation: The compound can be oxidized to form nicotine N-oxide.
Activité Biologique
(S)-(-)-Nicotine-d4 is a deuterated analog of nicotine, primarily utilized in scientific research to study nicotine's pharmacokinetics and biological effects. This compound retains the biological activity of nicotine while providing unique advantages due to its isotopic labeling, which enhances the precision of biochemical tracking. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and implications for research.
Chemical Structure and Properties
This compound has the molecular formula C10H14N2 and a molar mass of approximately 162.23 g/mol. The deuteration involves substituting four hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification allows researchers to trace nicotine's metabolic pathways without interference from naturally occurring hydrogen in biological systems .
This compound functions as an agonist at nicotinic acetylcholine receptors (nAChRs), similar to its non-deuterated counterpart. The activation of nAChRs leads to various physiological responses, including:
- Stimulation of the Central Nervous System (CNS) : Nicotine enhances neurotransmitter release, influencing mood and cognition.
- Increased Heart Rate : Activation of nAChRs in the autonomic nervous system results in cardiovascular effects.
- Addiction Pathways : Nicotine's interaction with nAChRs is central to its addictive properties .
Pharmacokinetics
Research on the pharmacokinetics of this compound indicates that it shares similar absorption and distribution characteristics with regular nicotine. A study involving male Sprague-Dawley rats demonstrated that nicotine was rapidly distributed across various tissues, with significant concentrations found in the kidneys and lungs . The pharmacokinetic profile revealed:
- Bioavailability : Approximately 53% via oral administration.
- Metabolism : Nicotine is metabolized primarily into cotinine, which is then further metabolized into trans-3'-hydroxycotinine (3-OH-cotinine).
- Half-life : The elimination of nicotine follows first-order kinetics, with a shorter half-life compared to its metabolites .
Case Studies and Research Findings
Several studies have utilized this compound to explore its biological effects:
- Neurotransmitter Release : Research has shown that nicotine induces the release of dopamine and other neurotransmitters through nAChR activation, contributing to its addictive potential .
- Cell Proliferation : Nicotine has been linked to cell division and proliferation in various cell types, suggesting a role in tumor progression. This effect is mediated through specific signaling pathways activated by nAChRs .
- MicroRNA Expression : Nicotine influences the expression of microRNAs associated with smoking-related disorders. Changes in miRNA expression can have protective or detrimental effects on health, impacting conditions such as atherosclerosis and Alzheimer's disease .
Comparative Analysis with Other Compounds
The following table compares this compound with structurally or functionally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Nicotine | C10H14N2 | Natural alkaloid from tobacco |
Cotinine | C10H12N2O | Primary metabolite of nicotine |
Anabasine | C10H12N2 | Found in tobacco; less potent |
Nornicotine | C9H12N2 | Degradation product of nicotine |
Nicotine-d4 | C10H14N2 | Deuterated form for isotopic tracing in research |
This compound stands out due to its isotopic labeling, enabling precise tracking and analysis in research settings, distinguishing it from other compounds that lack such modifications .
Q & A
Basic Research Questions
Q. How can researchers ensure reproducible synthesis and characterization of (S)-(-)-Nicotine-d4 in preclinical studies?
- Methodological Guidance :
- Synthesis : Use deuteration protocols (e.g., catalytic H/D exchange) under controlled pH and temperature to preserve stereochemistry. Validate purity via HPLC with UV detection (λ = 260 nm) and confirm deuteration efficiency via mass spectrometry (MS) or <sup>2</sup>H-NMR .
- Characterization : Include chiral chromatography (e.g., Chiralpak® columns) to verify enantiomeric purity (>98%). For structural confirmation, combine <sup>1</sup>H-, <sup>13</sup>C-, and <sup>2</sup>H-NMR with computational modeling (DFT) to resolve isotopic shifts .
- Documentation : Follow NIH guidelines for preclinical reporting (e.g., reagent batch numbers, solvent purity) to enable replication .
Q. What analytical techniques are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
- Methodological Guidance :
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE cartridges to isolate the compound from plasma/brain homogenates. Include deuterated internal standards (e.g., Nicotine-d4) to correct for matrix effects .
- Quantification : Employ LC-MS/MS with MRM transitions (m/z 166 → 130 for Nicotine-d4). Validate linearity (1–500 ng/mL), LOD/LOQ (0.5/1 ng/mL), and inter-day precision (CV <15%) .
- Data Reporting : Use Bland-Altman plots to compare isotopic vs. non-deuterated nicotine recovery rates .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound across α4β2 vs. α7 nAChR subtypes?
- Methodological Guidance :
- Experimental Design : Use radioligand displacement assays (e.g., [<sup>3</sup>H]-epibatidine for α4β2, [<sup>125</sup>I]-α-bungarotoxin for α7). Control for isotopic effects by parallel testing of non-deuterated (S)-nicotine .
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values. Address discrepancies via molecular dynamics simulations (e.g., GROMACS) to assess deuterium-induced conformational changes in binding pockets .
- Reporting : Differentiate statistical vs. mechanistic significance using ANOVA with post-hoc Tukey tests (p <0.05) .
Q. What strategies mitigate isotopic interference when studying this compound metabolism in cytochrome P450 2A6 (CYP2A6) knockout models?
- Methodological Guidance :
- In Vitro Systems : Use human hepatocytes or recombinant CYP2A6 with NADPH-regenerating systems. Monitor cotinine-d4 formation via UPLC-QTOF-MS. Compare metabolic rates to wild-type isoforms .
- Isotopic Controls : Include non-deuterated nicotine to isolate isotope-specific kinetic parameters (kcat, Km). Use Michaelis-Menten plots adjusted for deuterium’s kinetic isotope effect (KIE ≈ 2–10) .
- Data Interpretation : Normalize metabolic fluxes to protein concentration (Bradford assay) and validate with siRNA-mediated CYP2A6 knockdown .
Q. How should researchers design longitudinal studies to assess neurobehavioral effects of this compound while controlling for deuterium-induced toxicity?
- Methodological Guidance :
- Animal Models : Use Fagerström Test-adapted paradigms (e.g., self-administration in rodents) with dose-response curves (0.1–1 mg/kg). Include sham-deuterated controls (e.g., Nicotine-d0) .
- Behavioral Metrics : Quantify withdrawal symptoms (e.g., somatic signs) and reinforcement via progressive ratio schedules. Apply mixed-effects models to account for inter-individual variability .
- Toxicity Screening : Perform histopathology (H&E staining) on liver/brain tissues and measure serum ALT/AST levels. Use PCA to differentiate deuterium-specific vs. nicotine-induced toxicity .
Comparaison Avec Des Composés Similaires
Key Properties :
- Molecular Formula : C₁₀H₁₀D₄N₂
- CAS Number : 284685-07-0
- Applications : Internal standard for nicotine quantification in biological matrices (e.g., saliva, plasma, fish tissue) , metabolic pathway tracing , and environmental bioaccumulation studies .
Comparison with Similar Deuterated Compounds
Structural and Functional Differences
Deuterated analogs of nicotine and related alkaloids are widely used in analytical chemistry. Below is a comparative analysis of (S)-(-)-Nicotine-d4 with key analogs:
Table 1: Comparison of Deuterated Compounds
Metabolic and Analytical Performance
Metabolic Stability
- This compound: Deuterium substitution at non-labile positions (e.g., pyrrolidine ring) reduces metabolic degradation rates due to the kinetic isotope effect, improving traceability in pharmacokinetic studies . In contrast, (±)-Nicotine-d7, with deuterium on the methyl group, may exhibit altered hepatic clearance compared to the d4 variant .
- Cotinine-d3 : Used to quantify cotinine, nicotine’s primary metabolite. Its deuterium labeling ensures accurate correction for ionization suppression in MS .
Detection Sensitivity
- This compound achieves lower limits of quantification (LOQ) in oral fluid (0.05 ng/mL) compared to non-deuterated nicotine, owing to reduced matrix interference .
- NNN-D4 and NNK-D4 enable sensitive detection of tobacco-specific nitrosamines at sub-ppb levels, critical for carcinogenicity assessments .
Pharmacokinetic Studies
This compound has been pivotal in comparing nicotine absorption routes (e.g., smoking vs. transdermal patches). For instance, deuterated nicotine confirmed that transdermal administration avoids first-pass metabolism, yielding higher systemic bioavailability .
Environmental Toxicology
In bioaccumulation studies, this compound was detected in rainbow trout tissues after exposure to cigarette leachate, demonstrating its environmental persistence .
Clinical Diagnostics
Paired with cotinine-d3, this compound validated smoking cessation therapies by correlating nicotine intake with urinary metabolite excretion .
Advantages and Limitations
Advantages
- Isotopic Purity : this compound’s enantiomeric purity (>98% deuterated) ensures accurate receptor-binding studies, unlike racemic (±)-Nicotine-d7 .
- Regulatory Compliance : Unlike N-Nitrosodibenzylamine-d4 (unclassified hazards), this compound is regulated as a controlled substance, necessitating special handling .
Limitations
Propriétés
IUPAC Name |
2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-VJPMMSBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746757 | |
Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284685-07-0 | |
Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 284685-07-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.